molecular formula C8H5D3NO5S·K B602432 Acetaminophen-D3 sulphate potassium salt CAS No. 1188263-45-7

Acetaminophen-D3 sulphate potassium salt

Cat. No. B602432
M. Wt: 272.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetaminophen-D3 sulphate potassium salt is a labeled metabolite of acetaminophen . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of Acetaminophen-D3 sulphate potassium salt is C8H5D3NO5S.K .


Physical And Chemical Properties Analysis

The molecular weight of Acetaminophen-D3 sulphate potassium salt is 272.33 . More detailed physical and chemical properties were not found in my search.

Scientific Research Applications

  • Pharmacology and Toxicology

    • Acetaminophen-D3 sulphate potassium salt is an inactive metabolite of the antipyretic and analgesic agent acetaminophen .
    • It is formed from acetaminophen via the sulfotransferase (SULT) isoforms SULT2A1, SULT1E1, SULT1A1, SULT1A3, and SULT1A4 .
    • This compound is commonly used in research to inhibit cyclooxygenase (COX), which can potentially decrease the production of prostaglandins, prostacyclin, and thromboxane .
  • Analytical Chemistry

    • Acetaminophen-D3 sulphate potassium salt is utilized as a reference standard in the quantification of sulfate conjugates in various biological and environmental samples .
  • Cell Biology

    • Acetaminophen-D3 sulphate potassium salt is used in cell biology research, particularly in the study of cell death mechanisms such as ferroptosis and necrosis .
    • It is also used in the study of inflammatory lipid mediators, particularly prostaglandins .
  • Neuroscience

    • In neuroscience, this compound is used in pain research .
  • Oxidative Stress & Reactive Species

    • Acetaminophen-D3 sulphate potassium salt is used in the study of oxidative stress and reactive species, including lipid peroxidation, pro-oxidant activity, protein oxidation, reactive oxygen, and reactive sulfur .
  • Toxicology & Xenobiotic Metabolism

    • This compound is used in the study of toxicology and xenobiotic metabolism, particularly in the study of drug metabolites and organ- & system-specific toxicity .

properties

IUPAC Name

potassium;[4-[(2,2,2-trideuterioacetyl)amino]phenyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S.K/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYPYWFCUWHZMZ-NIIDSAIPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8KNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670069
Record name Potassium 4-[(~2~H_3_)ethanoylamino]phenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetaminophen-D3 sulphate potassium salt

CAS RN

1188263-45-7
Record name Potassium 4-[(~2~H_3_)ethanoylamino]phenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
RML Eakins - 2016 - search.proquest.com
The adaptive response to chemical stress arises when an injurious exposure to a drug initiates phenotypic changes in the liver. These phenotypic changes limit hepatotoxicity upon …
Number of citations: 5 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.